Plakortide N
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Overview
Description
Plakortide N is a natural product found in Plakortis halichondrioides and Plakortis angulospiculatus with data available.
Scientific Research Applications
Antimalarial and Antitumor Properties
Plakortide N, along with its analogs, has been identified in various studies for its significant bioactivity. A study by (Jiménez, Garzón, & Rodríguez, 2003) on marine sponge Plakortis halichondrioides revealed that plakortides exhibit potent cytotoxicity in cancer screening programs and display strong antimalarial activity against Plasmodium falciparum. Another research by (Santos et al., 2015) found that compounds related to plakortide N displayed cytotoxic activities with varying IC50 values and induced different types of cell cycle arrest, indicating their potential in antitumor applications.
Bioactive Potential in Marine Sponges
Research on marine sponges has highlighted the presence of plakortides, including plakortide N, with significant biological activities. (Fattorusso, 2000) and (Berrué et al., 2005) both isolated novel plakortides from different species of marine sponges and found them to exhibit cytotoxic activity against human tumor cell lines. These studies underline the potential of plakortide N in drug discovery and its role in the marine ecosystem.
Protease Inhibitory and Antifungal Effects
Plakortide N, along with its derivatives, has shown diverse biological activities including protease inhibition and antifungal effects. (Oli, Abdelmohsen, Hentschel, & Schirmeister, 2014) reported the protease inhibitory activity of plakortide E towards cathepsins, indicating a potential for antiparasitic applications. Furthermore, (Xu et al., 2011) found that plakortide F acid interferes with calcium homeostasis, leading to antifungal activity against opportunistic fungal pathogens.
Structural Studies and Synthetic Applications
Studies focusing on the structure of plakortides have implications for synthetic chemistry and drug design. (Zhao & Wong, 2007) and (Sun et al., 2012) have conducted synthetic studies toward plakortide E, demonstrating the application of novel synthetic methods. These works contribute to the understanding of plakortide structures and their potential synthetic analogs.
properties
Product Name |
Plakortide N |
---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(3S,4S,6R)-6-[(1E,4R,5E)-2,4-diethylocta-1,5-dienyl]-4,6-diethyldioxan-3-yl]acetic acid |
InChI |
InChI=1S/C22H38O4/c1-6-11-12-17(7-2)13-18(8-3)15-22(10-5)16-19(9-4)20(25-26-22)14-21(23)24/h11-12,15,17,19-20H,6-10,13-14,16H2,1-5H3,(H,23,24)/b12-11+,18-15+/t17-,19-,20-,22-/m0/s1 |
InChI Key |
HGRUNRAUYWALHI-XICUHNIJSA-N |
Isomeric SMILES |
CC/C=C/[C@H](CC)C/C(=C/[C@]1(C[C@@H]([C@@H](OO1)CC(=O)O)CC)CC)/CC |
Canonical SMILES |
CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)O)CC)CC)CC |
synonyms |
plakortide N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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